molecular formula C17H15ClF3N3O B1429440 [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone CAS No. 1089330-48-2

[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone

Cat. No.: B1429440
CAS No.: 1089330-48-2
M. Wt: 369.8 g/mol
InChI Key: BOGJQWMFRTYCKS-UHFFFAOYSA-N
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Description

“[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of such compounds often involves the use of 2-Chloro-4-(trifluoromethyl)pyridine, which can be synthesized from 2-chloro-4-iodopyridine . This compound may be used in the synthesis of other complex molecules . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of such compounds often consists of planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .


Chemical Reactions Analysis

The chemical reactions involving such compounds are diverse. For example, a substitution at the pyrimidine C4-position with methyl or trifluoromethyl enhanced cellular and in vitro activity toward PI3K α and diminished affinity for mTOR, raising the mTOR/PI3K α Ki ratio to 16–25 .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, 2-Chloro-4-(trifluoromethyl)pyridine has a refractive index n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

Metabolic Pathways and Metabolite Characterization

  • The compound and its metabolites have been a subject of significant interest in metabolic studies. For instance, L-735,524, a compound structurally related to [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone, is recognized for its inhibitory action against the human immunodeficiency virus type 1 protease. In a clinical study, its metabolic profile was determined using HPLC-UV, revealing major pathways including glucuronidation, pyridine N-oxidation, and para-hydroxylation among others. The parent compound was identified as the major component in urine, indicating its limited metabolic transformation in the human body (Balani et al., 1995).
  • Another study on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, detailed the absorption, metabolism, and excretion of the compound in humans. It highlighted that venetoclax is primarily cleared by hepatic metabolism, with feces being the major route of elimination. The study also emphasized the formation of unusual metabolites, underscoring the compound's complex metabolic fate in humans (Liu et al., 2017).

Pharmacodynamics and Metabolic Disposition

  • Research on BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, highlighted its metabolic disposition after oral administration. The findings indicated that the compound is highly metabolized, with less than 28% of the dose recovered as the parent drug. This signifies the extensive metabolic transformation the compound undergoes, involving multiple oxidation reactions and direct glucuronidation (Christopher et al., 2010).
  • The metabolic profile and excretion pathways of 6-chloro-2-pyridylmethyl nitrate, an antianginal drug, were studied, highlighting the drug's pharmacokinetics and metabolic fate. The study indicated a large interindividual variability in the apparent plasma clearance, providing insights into the metabolic variability among individuals (Terada et al., 1989).

Therapeutic Applications and Clinical Development

  • Several studies have focused on the therapeutic applications of structurally related compounds, targeting specific receptors or biological pathways. For instance, the occupancy of 5-Hydroxytryptamine1A (5-HT(1A)) receptors by novel antagonists was studied to explore potential applications in treating anxiety and mood disorders. The study utilized positron emission tomography (PET) and highlighted the dose-dependent occupancy, providing a basis for clinical dosing and therapeutic efficacy (Rabiner et al., 2002).

Mechanism of Action

The mechanism of action of such compounds can vary depending on the specific compound and its application. For example, one compound was found to be a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth .

Safety and Hazards

Such compounds can be harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O/c18-14-10-13(17(19,20)21)11-15(22-14)23-6-8-24(9-7-23)16(25)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGJQWMFRTYCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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